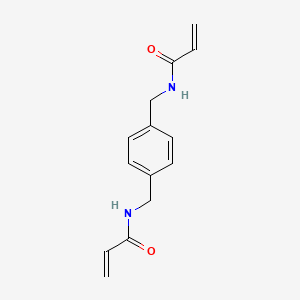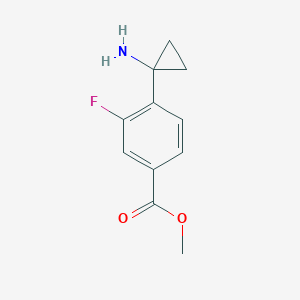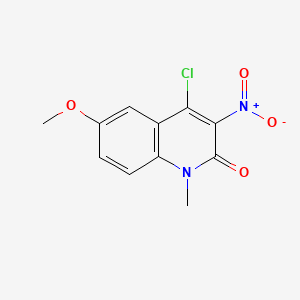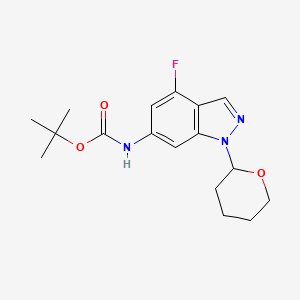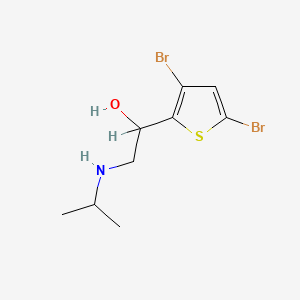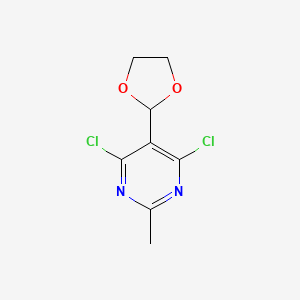
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . This compound is characterized by the presence of two chlorine atoms, a dioxolane ring, and a methyl group attached to a pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves several steps. One common method includes the reaction of 4,6-dichloropyrimidine with 1,3-dioxolane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyrimidines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4,6-Dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine include:
4,6-Dichloropyrimidine: Lacks the dioxolane and methyl groups, making it less complex.
5-(1,3-Dioxolan-2-yl)pyrimidine: Lacks the chlorine atoms, affecting its reactivity.
2-Methylpyrimidine: Lacks both the chlorine atoms and the dioxolane ring, making it a simpler structure.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity .
Properties
Molecular Formula |
C8H8Cl2N2O2 |
|---|---|
Molecular Weight |
235.06 g/mol |
IUPAC Name |
4,6-dichloro-5-(1,3-dioxolan-2-yl)-2-methylpyrimidine |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-4-11-6(9)5(7(10)12-4)8-13-2-3-14-8/h8H,2-3H2,1H3 |
InChI Key |
KWHOJGMFJHLVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C2OCCO2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


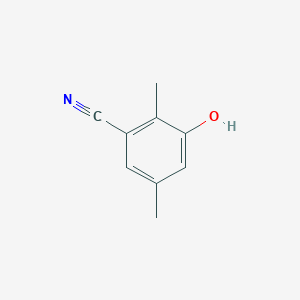
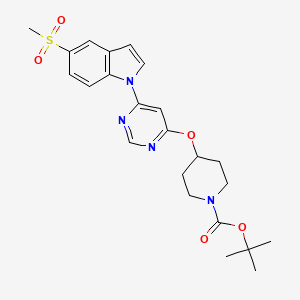
![7-Methyl-3,7-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B13922674.png)
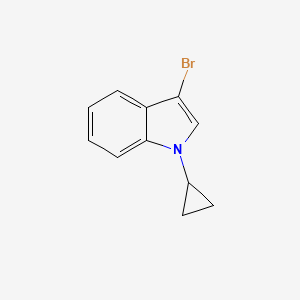

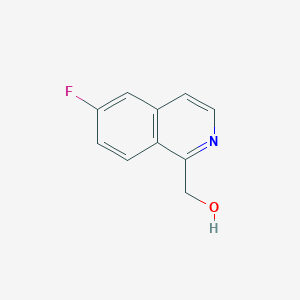
![2-[2-Methoxy-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13922686.png)
![Tert-butyl 4-hydroxy-4-[(piperazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13922689.png)
